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2,5-Dimethyl-3-isopropylpyrazine

Gas chromatography Retention index Alkylpyrazine isomer identification

2,5-Dimethyl-3-isopropylpyrazine (CAS 40790-20-3) is a trisubstituted alkylpyrazine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. It belongs to the class of pyrazine derivatives widely used as flavoring agents in food and beverage applications, authorized under EU FL No.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 40790-20-3
Cat. No. B13119070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-isopropylpyrazine
CAS40790-20-3
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C(C)C)C
InChIInChI=1S/C9H14N2/c1-6(2)9-8(4)10-5-7(3)11-9/h5-6H,1-4H3
InChIKeyNJTFLPVGROFSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-isopropylpyrazine (CAS 40790-20-3): Procurement-Relevant Identity, Class, and Physicochemical Snapshot


2,5-Dimethyl-3-isopropylpyrazine (CAS 40790-20-3) is a trisubstituted alkylpyrazine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol [1]. It belongs to the class of pyrazine derivatives widely used as flavoring agents in food and beverage applications, authorized under EU FL No. 14.101 and FEMA GRAS . The compound features methyl substituents at positions 2 and 5, and an isopropyl group at position 3 of the pyrazine ring—a specific substitution pattern that distinguishes it from simpler dimethylpyrazines and positional isomers [2]. Its physicochemical profile includes an estimated boiling point of approximately 202–276 °C (varying by source), an estimated logP of 1.98, and limited water solubility of approximately 565 mg/L at 25 °C [3].

Why 2,5-Dimethyl-3-isopropylpyrazine Cannot Be Replaced by a Generic Alkylpyrazine: The Case for Isomer-Specific Procurement


Alkylpyrazine positional isomers share nearly identical mass spectra, making unambiguous identification by GC-MS alone practically unfeasible [1]. The specific 2,5-dimethyl-3-isopropyl substitution pattern confers distinct chromatographic retention behavior, lipophilicity, and volatility that differ materially from even closely related analogs such as 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, or 2-isobutyl-3-methylpyrazine [2]. Regulatory exposure assessments further underscore non-interchangeability: the Maximised Survey-derived Daily Intake (MSDI-EU) for 2,5-dimethyl-3-isopropylpyrazine is 0.018 μg/capita/day—approximately 1,000-fold lower than that of 2,5-dimethylpyrazine at 19.00 μg/capita/day—indicating vastly different use levels and safety margins [3]. Generic substitution without isomer-specific verification risks both analytical misidentification and regulatory non-compliance.

Quantitative Comparative Evidence for 2,5-Dimethyl-3-isopropylpyrazine (CAS 40790-20-3) Versus Closest Analogs


Chromatographic Retention Index (RI) Differentiation: Enabling Unambiguous Isomer Identification Where Mass Spectrometry Alone Fails

2,5-Dimethyl-3-isopropylpyrazine exhibits a Kovats retention index of 1177 on a BPX-5 capillary column (50 m × 0.32 mm × 0.25 μm, He carrier) [1]. In contrast, the simpler analog 2,5-dimethylpyrazine has an RI of 895 on a DB-1 column [2]. This RI difference of approximately 282 units provides unambiguous chromatographic resolution between these two analytes under standardized GC conditions, a critical capability given that the electron ionization (EI) mass spectra of alkylpyrazine positional isomers are virtually indistinguishable [3].

Gas chromatography Retention index Alkylpyrazine isomer identification GC-MS Food aroma analysis

Boiling Point and Volatility Differentiation: Impact on Formulation Processing and Headspace Performance

2,5-Dimethyl-3-isopropylpyrazine has a reported boiling point of approximately 202 °C (calculated at 760 mmHg) or 276 °C (estimated at 760 mmHg by alternate methods) [1]. This represents a significant elevation compared to 2,5-dimethylpyrazine (155 °C at 760 mmHg) [2] and 2,3,5-trimethylpyrazine (171–172 °C at 760 mmHg) [3]. The higher boiling point reflects the increased molecular weight and van der Waals interactions conferred by the isopropyl substituent, resulting in lower volatility and altered headspace partitioning behavior relevant to flavor release kinetics in thermally processed foods.

Boiling point Volatility Flavor formulation Thermal processing Headspace analysis

Lipophilicity (logP) Differentiation: Predicting Flavor Partitioning and Matrix Compatibility

2,5-Dimethyl-3-isopropylpyrazine has an estimated logP (octanol-water partition coefficient) of 1.98 [1]. This value is substantially higher than that of 2,5-dimethylpyrazine (logP = 0.64) and 2,3,5-trimethylpyrazine (logP = 1.10) , reflecting the lipophilic contribution of the isopropyl group. Among C₉ analogs, 2-isobutyl-3-methylpyrazine has a reported logP of 2.43 [2], placing 2,5-dimethyl-3-isopropylpyrazine at an intermediate lipophilicity within its isomer class. The octanol-water partition coefficient (Kow) has been experimentally reported as 1096 (log Kow ≈ 3.04) for the compound in one environmental fate study [3], though this value may reflect a different measurement methodology.

Lipophilicity logP Octanol-water partition Flavor release Food matrix interaction

Regulatory Exposure (MSDI) Differentiation: Safety Margin and Use-Level Implications for Flavor Formulators

The Maximised Survey-derived Daily Intake (MSDI-EU) for 2,5-dimethyl-3-isopropylpyrazine is 0.018 μg/capita/day [1]. This value is approximately 1,055-fold lower than the MSDI-EU of 19.00 μg/capita/day reported for the widely used analog 2,5-dimethylpyrazine [2]. For additional context, 2-methoxy-3-isopropylpyrazine—a structurally related methoxypyrazine with extremely low odor threshold—has an MSDI-EU of 0.085 μg/capita/day [3]. The very low MSDI for 2,5-dimethyl-3-isopropylpyrazine reflects its more specialized use profile and lower overall production volume, which has direct implications for safety evaluation under the FEMA GRAS program and EFSA flavoring group evaluations [4].

MSDI Dietary intake Flavor safety Regulatory compliance Use level

Substitution Pattern–Odor Threshold Structure-Activity Relationship: Tri-substituted Alkylpyrazines Exhibit Lower Thresholds Than Di-substituted Analogs

Within the alkylpyrazine class, odor detection thresholds decrease systematically with increasing number of alkyl substituents on the pyrazine ring [1]. Published data demonstrate this trend quantitatively: methylpyrazine (mono-substituted) has an odor threshold of 490 ppb, while trimethylpyrazine (tri-substituted) has a substantially lower threshold of 38 ppb—a 12.9-fold increase in sensory potency [1]. Ethyl-substituted pyrazines are generally more potent than methyl-substituted ones: 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine exhibit odor thresholds approximately 4,500-fold lower than that of trimethylpyrazine [2]. As a tri-substituted alkylpyrazine bearing two methyl groups and one branched isopropyl group, 2,5-dimethyl-3-isopropylpyrazine is predicted by this class-level SAR to possess a lower odor detection threshold than di-substituted analogs such as 2,5-dimethylpyrazine, although a specific experimental threshold value for this compound was not identified in the public literature [3].

Odor threshold Structure-odor relationship Alkylpyrazine SAR Sensory potency Maillard flavor

Regulatory Purity Specification: EU-Authorized Minimum Purity of 95% as a Procurement Quality Gate

Under EU flavouring legislation (Regulation EC No. 1334/2008), 2,5-dimethyl-3-isopropylpyrazine (FL No. 14.101) is authorized with a minimum purity specification of at least 95% . Manufacturer specifications may further tighten this: product data sheets indicate individual organic impurity limits of NMT 0.1% and total impurities NMT 0.3%, with water content (by Karl Fischer) NMT 0.1% [1]. The compound is evaluated by EFSA with no safety concern at current estimated intake levels, and has JECFA FL-No. 14.101 status [2]. This defined purity threshold is significant because alkylpyrazine syntheses via Maillard-type reactions frequently generate complex isomeric mixtures—2,5-dimethylpyrazine commercial preparations, for instance, are often sold containing up to ~40% of the 2,6-dimethyl isomer —making a defined, verified purity specification essential for procurement.

Purity specification EU flavor regulation Quality control Flavoring authorization Regulatory compliance

Proven and Evidence-Supported Application Scenarios for 2,5-Dimethyl-3-isopropylpyrazine (CAS 40790-20-3)


Authentic Roasted and Baked Food Aroma Reconstitution Requiring Isomer-Specific Pyrazine Profiles

2,5-Dimethyl-3-isopropylpyrazine has been identified as a constituent of roasted peanut and bread crust aroma profiles, formed via Maillard and Strecker reactions during thermal processing [1]. The compound's specific RI of 1177 on BPX-5 columns enables its unambiguous quantification in complex food headspace extracts where multiple isomeric alkylpyrazines co-elute or share indistinguishable mass spectra [2]. Flavor houses engaged in authentic aroma reconstitution—where the goal is to match the exact pyrazine isomer distribution found in target foods—must source and verify this specific isomer rather than a generic alkylpyrazine mixture, because the isopropyl substitution pattern at position 3 contributes a distinct sensory character that cannot be replicated by methyl- or ethyl-substituted analogs [3].

Low-Use-Level Flavor Formulation Where MSDI-Constrained Dosing Is Required

With an MSDI-EU of only 0.018 μg/capita/day, 2,5-dimethyl-3-isopropylpyrazine is suited for high-potency flavor applications where very low use levels are mandated by regulatory exposure limits [1]. This is particularly relevant for formulators developing flavors for categories with strict added-flavoring constraints. The compound's estimated logP of 1.98 [2] and boiling point of ~202–276 °C [3] further determine its release kinetics in different food matrices: the intermediate lipophilicity favors balanced partitioning in emulsified systems (e.g., sauces, dressings), while the elevated boiling point supports retention during moderate thermal processing such as pasteurization or baking, where more volatile analogs like 2,5-dimethylpyrazine (bp 155 °C) would be preferentially lost [4].

GC-MS Method Development and Alkylpyrazine Reference Standard Procurement

The near-identical EI mass spectra of alkylpyrazine positional isomers make chromatographic retention index the definitive identification parameter [1]. Analytical laboratories developing GC-MS methods for pyrazine quantification in food, environmental, or metabolomics matrices require authenticated reference standards of 2,5-dimethyl-3-isopropylpyrazine with documented RI values (1177 on BPX-5) [2] to serve as calibration points and to validate library search results. Procurement specifications for this purpose must include: CAS 40790-20-3 identity confirmation, ≥95% purity per EU FL No. 14.101 authorization [3], and ideally a supplier-provided GC chromatogram demonstrating a single peak at the expected RI to rule out co-eluting isomers [4].

Structure-Odor Relationship Studies and QSAR Model Development for Pyrazine Sensory Prediction

As a tri-substituted alkylpyrazine with a branched isopropyl group, 2,5-dimethyl-3-isopropylpyrazine occupies a specific region of chemical space within the broader alkylpyrazine structure-odor activity landscape. Systematic studies of 80 alkylpyrazines have established that substitution position and alkyl group bulk dramatically affect odor detection thresholds—with ethenyl and ethyl substitution at position 2 producing 4,500-fold threshold reductions versus position 3, and bulky substituents (propyl, butyl, isobutyl) at position 2 increasing thresholds by ≥2,200-fold [1]. This compound serves as a valuable data point for researchers building quantitative structure-property relationship (QSPR) models of pyrazine olfactory potency, as it combines two methyl groups with one branched isopropyl group in a specific positional arrangement that is underrepresented in existing odor threshold compilations [2].

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